Product packaging for 3,4-Dihydroxybenzonitrile(Cat. No.:CAS No. 17345-61-8)

3,4-Dihydroxybenzonitrile

Cat. No.: B093048
CAS No.: 17345-61-8
M. Wt: 135.12 g/mol
InChI Key: NUWHYWYSMAPBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Phenolic and Nitrile Chemistry

3,4-Dihydroxybenzonitrile, also known as protocatechonitrile, possesses the chemical formula C₇H₅NO₂. ontosight.ai The presence of both hydroxyl (-OH) and nitrile (-C≡N) functional groups on a benzene (B151609) ring defines its chemical character. cymitquimica.com The phenolic hydroxyl groups impart properties such as antioxidant activity and the ability to form metal complexes, while the nitrile group is a versatile precursor for the synthesis of other functional groups like amines, carboxylic acids, and amides. ontosight.aiguidechem.com This duality makes it a valuable building block in organic synthesis. cymitquimica.comchemimpex.com

The reactivity of this compound is characteristic of both its constituent functional groups. The hydroxyl groups can undergo reactions typical of phenols, such as etherification and esterification. The nitrile group can participate in reactions like hydrolysis, reduction, and cycloadditions. ontosight.aid-nb.info This multifaceted reactivity allows for its incorporation into a wide array of more complex molecular structures. ontosight.ai

Significance as an Organic Compound in Research

The significance of this compound in research stems from its role as a versatile intermediate and a molecule with intrinsic bioactivity. ontosight.aiguidechem.com It serves as a crucial starting material or building block in the synthesis of a diverse range of organic compounds. chemimpex.comlookchem.com Researchers utilize its reactive nature to construct more complex molecules with potential applications in pharmaceuticals, materials science, and analytical chemistry. guidechem.comchemimpex.com

Its structural similarity to naturally occurring catechols has also drawn attention. guidechem.com Catechol moieties are found in many biologically active natural products, and the study of this compound can provide insights into the structure-activity relationships of these compounds. nih.gov

Overview of Research Trajectories and Potential Applications

Current research on this compound is exploring several promising avenues. A significant area of investigation is its application in the development of novel materials. For instance, its dilithium (B8592608) salt, this compound dilithium, has been investigated as a sacrificial additive in lithium-ion capacitors to enhance their performance and recyclability. science.govnih.gov It has also been used in the direct regeneration of degraded lithium-ion battery cathodes. nih.govresearchgate.net

In the field of medicinal chemistry, derivatives of this compound are being synthesized and evaluated for their potential therapeutic properties. Studies have explored its use as a core structure for developing inhibitors of enzymes like catechol-O-methyltransferase (COMT), which are relevant in the treatment of neurological disorders. nih.gov Furthermore, its antioxidant properties are a subject of ongoing research. chemimpex.com

The compound is also utilized in the synthesis of other functional materials, such as discotic liquid crystals and as a component in photocatalytic systems. d-nb.infomdpi.com

Historical Perspectives on its Discovery and Early Studies

The synthesis of this compound was first reported in the latter half of the 20th century, emerging from research focused on natural product synthesis and the development of bioactive molecules. guidechem.com Early synthetic methods often involved the cyanation of substituted phenolic precursors, such as 3,4-dihydroxybenzaldehyde (B13553). guidechem.com One patented method describes its preparation from vanillin (B372448) through a two-step process involving reaction with hydroxylamine (B1172632) hydrochloride followed by demethylation using a Lewis acid. google.com Another approach involves starting from 4-hydroxy-3-methoxybenzonitrile (B1293924) or by reacting 3,4-dimethoxybenzonitrile (B145638) with lithium diisopropylamide (LDA) and 1,3-dimethyl-2-imidazolidinone (B1670677) (DMEU). lookchem.comchemicalbook.com

Current Gaps and Future Directions in Research on this compound

Despite the progress made, there are still gaps in the comprehensive understanding and application of this compound. Further research is needed to fully elucidate its metabolic pathways and long-term effects in biological systems. While its antioxidant potential is recognized, more in-depth studies are required to quantify its efficacy and mechanisms of action in various contexts. chemimpex.com

Future research is likely to focus on several key areas. The development of more efficient and sustainable synthetic routes to this compound and its derivatives remains a priority. google.com Expanding its application in materials science, particularly in the design of advanced energy storage devices and functional polymers, holds significant promise. nih.govresearchgate.netmdpi.com In the pharmaceutical realm, the design and synthesis of novel drug candidates based on the this compound scaffold will continue to be an active area of investigation, targeting a broader range of diseases. nih.govacs.org

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₅NO₂ lookchem.com
Molecular Weight 135.12 g/mol lookchem.com
Appearance Off-white to light yellow powder/crystalline solid guidechem.comlookchem.com
Melting Point 153-159 °C chemimpex.comlookchem.com
Boiling Point 334.8 °C at 760 mmHg lookchem.com
Density 1.42 g/cm³ lookchem.com
Solubility Soluble in Methanol, sparingly soluble in water lookchem.com
pKa 7.67 ± 0.18 (Predicted) lookchem.com
CAS Number 17345-61-8 lookchem.com

Table 2: Key Research Findings and Applications

Research AreaFinding/ApplicationKey Compound(s)Reference(s)
Energy Storage Sacrificial additive in lithium-ion capacitors for improved performance.This compound dilithium salt science.govnih.gov
Energy Storage Direct regeneration of degraded LiFePO₄ cathodes in lithium-ion batteries.This compound dilithium salt nih.govresearchgate.netresearchgate.net
Medicinal Chemistry Core scaffold for the development of catechol-O-methyltransferase (COMT) inhibitors for neurological disorders.Nitrile derivatives of this compound nih.gov
Medicinal Chemistry Intermediate in the synthesis of antitubercular agents.This compound acs.orgnih.gov
Materials Science Precursor for the synthesis of discotic liquid crystals.Alkoxyaryltetrazoles derived from this compound d-nb.info
Photocatalysis Component in TiO₂-based interfacial charge transfer complexes for photocatalytic applications.This compound mdpi.com
Organic Synthesis Versatile building block for creating complex organic molecules.This compound cymitquimica.comchemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO2 B093048 3,4-Dihydroxybenzonitrile CAS No. 17345-61-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c8-4-5-1-2-6(9)7(10)3-5/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWHYWYSMAPBHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169616
Record name 3,4-Dihydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17345-61-8
Record name 3,4-Dihydroxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17345-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydroxybenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017345618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydroxybenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.591
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Reaction Pathways of 3,4 Dihydroxybenzonitrile

Established Synthetic Routes to 3,4-Dihydroxybenzonitrile

Synthesis from 3,4-Dihydroxybenzoic Acid via Dehydration

One established method for synthesizing this compound involves the dehydration of 3,4-Dihydroxybenzoic acid. This process is typically achieved by reacting the starting acid with ammonia (B1221849) in the presence of a dehydrating agent. ontosight.ai The reaction converts the carboxylic acid group into a nitrile group, yielding the desired product. This route leverages the readily available 3,4-Dihydroxybenzoic acid as a starting material. google.com

Starting MaterialReagentsKey ProcessRef.
3,4-Dihydroxybenzoic AcidAmmonia, Dehydration AgentDehydration ontosight.ai

Synthesis from 4-Hydroxy-3-methoxybenzonitrile (B1293924)

This compound can be effectively prepared from 4-hydroxy-3-methoxybenzonitrile. lookchem.comsigmaaldrich.comchemdad.comchemicalbook.com A specific process involves reacting the starting nitrile compound with an alkali metal halide, followed by treatment with an acid to achieve demethylation. google.com In one documented example of this method, using 3-ethoxy-4-hydroxybenzonitrile (B1587206) as a starting material, the reaction yielded this compound as a white solid with a 79% yield and a purity greater than 98%. google.com

Starting MaterialReagentsYieldPurityRef.
4-Hydroxy-3-methoxybenzonitrileAlkali Metal Halide, Acid79%>98% google.com

Synthesis via Reaction of 3,4-Dimethoxybenzonitrile (B145638) with Lithium Diisopropylamide (LDA) and 1,3-Dimethyl-2-imidazolidinone (B1670677) (DMEU)

A well-documented synthetic pathway involves the demethylation of 3,4-dimethoxybenzonitrile. lookchem.comsigmaaldrich.comchemdad.com This reaction is carried out by heating 3,4-dimethoxybenzonitrile in a mixture of tetrahydrofuran (B95107) (THF) and 1,3-dimethyl-2-imidazolidinone (DMEU) with a strong base like lithium diisopropylamide (LDA). google.comsigmaaldrich.com The reaction is typically conducted at high temperatures (185°C) for 12 to 24 hours in a sealed tube, resulting in a 63% yield of this compound. google.com This method, however, can also produce 3-methoxy-4-hydroxybenzonitrile as a byproduct. google.com

Starting MaterialReagentsSolventConditionsYieldRef.
3,4-DimethoxybenzonitrileLithium Diisopropylamide (LDA)THF, DMEU185°C, 12-24h, sealed tube63% google.com

Preparation from Vanillic Aldehyde and Hydroxylamine (B1172632) Hydrochloride

A high-yield, one-pot synthesis method uses vanillic aldehyde (vanillin) as the starting material. google.comgoogle.com In this process, vanillin (B372448) reacts with hydroxylamine hydrochloride in a polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). google.compatsnap.com The reaction proceeds in a stepwise heating manner, first at a lower temperature (e.g., 50-60°C) to form the intermediate vanillin aldoxime, followed by heating at a higher temperature (e.g., 110-120°C) to dehydrate the oxime into vanillin nitrile. google.compatsnap.com Subsequently, a Lewis acid, such as anhydrous aluminum trichloride (B1173362), is used to catalyze the demethylation of the vanillin nitrile, producing this compound with high purity (up to 99.0%) and high yield. google.comgoogle.com One specific example yielded 87.95% of the final product. patsnap.com

Starting MaterialReagentsSolventKey StepsYieldPurityRef.
Vanillic AldehydeHydroxylamine Hydrochloride, Lewis Acid (e.g., AlCl₃)Polar Solvent (e.g., DMF, DMSO)Oximation, Dehydration, Demethylation87.95%>99.0% google.compatsnap.com

Process for Producing this compound from 3,4-Methylenedioxybenzonitrile

Another effective synthetic route starts from 3,4-(methylenedioxy)benzonitrile. google.com This process involves the cleavage of the methylenedioxy bridge to form the two hydroxyl groups. The reaction results in the formation of this compound as a pale brown solid. google.com This method has been reported to achieve a high yield of 94% with a purity exceeding 97%, as determined by HPLC analysis. google.com

Starting MaterialProduct AppearanceYieldPurityRef.
3,4-(Methylenedioxy)benzonitrilePale brown solid94%>97% google.com

Use of 3,4-Dihydroxybenzaldehyde (B13553) Oxime as an Intermediate

The synthesis of this compound can proceed through the formation of 3,4-dihydroxybenzaldehyde oxime as a key intermediate. lookchem.comgoogle.com This pathway begins with the reaction of 3,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride. google.comguidechem.com The resulting oxime intermediate is then subjected to high-temperature dehydration, often without isolation, to yield this compound. google.comgoogle.com This direct dehydration method has been reported to achieve yields as high as 89%. google.com

IntermediatePrecursorKey ProcessYieldRef.
3,4-Dihydroxybenzaldehyde Oxime3,4-Dihydroxybenzaldehyde, Hydroxylamine HydrochlorideHigh-Temperature Dehydrationup to 89% google.com

Reaction Mechanisms and Kinetics in this compound Synthesis

The synthesis of this compound can be achieved through various pathways, often starting from precursors like vanillin or 3,4-dihydroxybenzaldehyde. google.comgoogle.com A common industrial method involves the demethylation of vanillin nitrile, which is itself synthesized from vanillin. google.com

Catalytic Approaches (e.g., Lewis Acid Catalysis for Demethylation)

A prevalent method for synthesizing this compound involves the demethylation of vanillin nitrile, a reaction often catalyzed by a Lewis acid. google.comgoogle.com Anhydrous aluminum trichloride (AlCl₃) is a frequently used Lewis acid for this purpose. google.comgoogle.com The reaction is typically carried out in an aprotic polar solvent. google.comgoogle.com The mechanism involves the coordination of the Lewis acid to the oxygen atom of the methoxy (B1213986) group, facilitating the cleavage of the methyl-oxygen bond. This process can be performed as a one-pot synthesis from vanillin, where vanillin is first converted to vanillin oxime and then dehydrated to vanillin nitrile, followed by in-situ demethylation. google.com

Another approach involves the demethylation of 2,4-dimethoxybenzonitrile (B173694) using reagents like 1-decanethiol (B86614) in dimethylformamide to yield an intermediate which can be further processed. researchgate.net The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. For instance, the catalytic activity of various metal oxides has been explored for demethylation reactions. researchgate.net

Solvent Effects and Reaction Conditions

The choice of solvent and reaction conditions plays a significant role in the synthesis of this compound. Aprotic polar solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly employed. google.compatsnap.com In the synthesis of vanillin nitrile from vanillin and hydroxylamine hydrochloride, the reaction is often initiated at a lower temperature (e.g., 50-60°C) and then heated to a higher temperature (e.g., 110-120°C) to drive the dehydration of the intermediate oxime. patsnap.com

For the demethylation step using anhydrous aluminum trichloride, the reaction is typically conducted in an aprotic polar solvent, and the temperature is carefully controlled to prevent unwanted side reactions. patsnap.com The use of an alcohol-water mixed solvent for recrystallization is a common method to obtain high-purity this compound. google.com

Optimization of Reaction Yields and Purity

Optimizing the yield and purity of this compound is a key focus in its industrial production. In the synthesis from vanillin, the molar ratio of reactants is a critical parameter. For instance, the molar ratio of hydroxylamine hydrochloride to vanillin can be optimized to maximize the yield of vanillin nitrile. google.com Similarly, the molar ratio of the Lewis acid to vanillin nitrile in the demethylation step is crucial for achieving a high yield of the final product. google.com

Table 1: Optimization of this compound Synthesis from Vanillin

StepReactantsSolventKey ParametersReported YieldPurity
Vanillin Nitrile Synthesis Vanillin, Hydroxylamine HydrochlorideN,N-Dimethylformamide or Dimethyl SulfoxideMolar ratio of reactants, reaction temperature and time.86.5% - 95.1%98.5% - 99.30%
Demethylation Vanillin Nitrile, Anhydrous Aluminum TrichlorideN,N-DimethylformamideMolar ratio of Lewis acid to nitrile, temperature control.87.95%>99.0% (after recrystallization)

This table presents a summary of typical conditions and outcomes for the synthesis of this compound. Actual results may vary based on specific experimental parameters.

Derivatization and Chemical Transformations of this compound

The presence of both hydroxyl and nitrile functional groups makes this compound a versatile building block for the synthesis of more complex molecules. ontosight.ai

Formation of 3,4-Dihydroxybenzamidoxime from this compound

This compound can be converted to 3,4-dihydroxybenzamidoxime. googleapis.com This transformation involves the reaction of this compound with hydroxylamine. googleapis.com The reaction is typically carried out in an aqueous solution, and the pH is adjusted to around 8.0. googleapis.com The mixture is heated to facilitate the reaction, and the resulting 3,4-dihydroxybenzamidoxime often precipitates from the solution and can be collected by filtration. googleapis.com Further purification can be achieved by converting the product to its hydrochloride salt and recrystallizing it. googleapis.com

Regioselective Synthesis of 2-Hydroxymethyl-3-phenyl-1,4-benzodioxanes

In a notable example of its utility, this compound serves as a starting material for the regioselective synthesis of 2-hydroxymethyl-3-phenyl-1,4-benzodioxanes. tandfonline.comtandfonline.com This reaction involves the condensation of this compound with 2-bromomethyl-3-phenyl oxirane in the presence of a base, such as potassium carbonate, in a solvent like acetone. tandfonline.comtandfonline.com The reaction proceeds regioselectively, leading to the formation of the six-membered heterocyclic benzodioxane ring system. tandfonline.comtandfonline.com This class of compounds is of interest due to the presence of the 1,4-benzodioxane (B1196944) ring system in various pharmacologically active molecules. tandfonline.com

Nucleophilic Addition Reactions of the Nitrile Group

The nitrile group of this compound is susceptible to nucleophilic addition reactions. These reactions typically involve the attack of a nucleophile on the electrophilic carbon atom of the nitrile, leading to the formation of an intermediate imine, which can then be hydrolyzed to a ketone or reduced to an amine. One notable example is the reaction with organometallic reagents, such as Grignard reagents or organolithium compounds. This reaction pathway provides a route to synthesize various substituted ketones. For instance, the addition of a methyl Grignard reagent (CH₃MgBr) to this compound, followed by acidic workup, would be expected to yield 3,4-dihydroxyacetophenone.

Another important class of nucleophilic addition reactions involves the use of nitrogen nucleophiles. For example, the reaction of this compound with hydroxylamine can lead to the formation of an N-hydroxyimidamide. This transformation is a key step in the synthesis of more complex heterocyclic compounds.

Oxidation of Hydroxyl Groups to Quinones

The catechol moiety (the 1,2-dihydroxybenzene structure) within this compound is readily oxidized to form the corresponding o-quinone. This oxidation can be achieved using a variety of oxidizing agents, such as sodium periodate (B1199274) (NaIO₄), ceric ammonium (B1175870) nitrate (B79036) (CAN), or through electrochemical methods. The resulting 3,4-dioxo-1,5-cyclohexadiene-1-carbonitrile is a highly reactive species that can participate in various subsequent reactions, including Diels-Alder cycloadditions and Michael additions. The redox potential of the catechol group is a critical factor in its biological activity and its role in various chemical processes.

The electrochemical oxidation of catechols, including this compound, has been a subject of significant research. The process involves a two-electron, two-proton transfer, and the stability of the resulting quinone is highly dependent on the reaction conditions, particularly the pH.

Reduction of the Nitrile Group to Amines

The nitrile group of 3

Computational Chemistry in Synthesis and Reactivity Prediction

DFT Calculations for pKa Prediction

The acidity constants (pKa) of this compound, also known as protocatechuic nitrile, are crucial for understanding its chemical reactivity and biological activity. Density Functional Theory (DFT) has become a important tool for accurately predicting these values through computational means. DFT calculations allow for the determination of the pKa values associated with the two hydroxyl (-OH) groups on the aromatic ring. nih.govresearchgate.net

A study focused on a series of 1,2-dihydroxybenzenes (DHBs), including this compound, employed DFT calculations to predict their pKa values in an aqueous solution. researchgate.net The computational method was validated by comparing the calculated values with experimentally determined pKa values obtained through spectrophotometric methods. frontiersin.org For this compound, the computationally predicted pKa values were 6.54 for the hydroxyl group at the para-position (p-OH, position 4) and 11.79 for the hydroxyl group at the meta-position (m-OH, position 3). researchgate.net This indicates that the para-hydroxyl group is significantly more acidic than the meta-hydroxyl group.

The significant difference in acidity is attributed to the electron-withdrawing nature of the nitrile (-CN) substituent. The nitrile group exerts a strong influence on the electronic distribution of the benzene (B151609) ring, which in turn affects the ease of deprotonation of the hydroxyl groups. researchgate.net The deprotonation order is selective and depends on the substituent's ability to withdraw electron density from the ring. nih.govresearchgate.net

The general approach for pKa calculation using DFT involves a thermodynamic cycle. nih.govresearchgate.net This cycle includes calculating the Gibbs free energies of the neutral molecule and its corresponding deprotonated forms (anions) in both the gas phase and in solution. The accuracy of these calculations is highly dependent on the chosen functional, basis set, and the solvation model used to simulate the aqueous environment. nih.govfrontiersin.orgnih.gov For instance, one validated method for substituted 1,2-dihydroxybenzenes utilized the B3LYP functional with a 6-311+G(d,p) basis set. nih.govfrontiersin.org

Table 1: Computational pKa Values for this compound

Hydroxyl Group PositionComputational pKa
p-OH (Position 4)6.54
m-OH (Position 3)11.79

Solvation Models in Aqueous Solution

To accurately predict the behavior and properties of this compound in water, such as its pKa values, computational models must account for the effects of the solvent. Solvation models are essential for this purpose, as they simulate the interaction between the solute (this compound) and the solvent (water). osti.govfaccts.de

There are two main categories of solvation models: implicit and explicit. Implicit models, also known as continuum models, treat the solvent as a continuous medium with a uniform dielectric constant. faccts.de The solute molecule is placed within a cavity in this continuum. Several implicit solvation models have been tested for their accuracy in predicting pKa values for related compounds, including the Polarizable Continuum Model (PCM), the Conductor-like PCM (CPCM), and the Isodensity PCM (IPCM). nih.govfrontiersin.org One study found that the CPCM solvation model provided the smallest relative error (less than 3%) when compared to experimental data for a range of 1,2-dihydroxybenzenes. researchgate.netfrontiersin.org In contrast, the IPCM model showed a significantly higher relative error in some cases. frontiersin.orgfrontiersin.org

The Solvation Model based on Density (SMD) is another widely used implicit model that has been applied in pKa prediction studies. nih.gov The choice of the implicit model is a critical factor, as it directly impacts the calculated solvation free energies, which are a key component of the thermodynamic cycle used for pKa determination. nih.govnih.gov

Explicit solvation models take a more direct approach by including a number of individual solvent molecules around the solute in the calculation. nih.gov This method can provide a more detailed and accurate picture of specific short-range interactions, such as hydrogen bonding between the hydroxyl groups of this compound and the surrounding water molecules. However, this approach is computationally much more intensive. doi.org

For complex molecules, a hybrid approach is often employed. This involves using one or more explicit water molecules to model the first solvation shell, where direct hydrogen bonding is most important, while the rest of the solvent is treated as a continuum using an implicit model. nih.gov This combination aims to balance accuracy with computational feasibility, providing a robust framework for studying the solvation of this compound in an aqueous environment.

Table 2: Comparison of Solvation Models for pKa Calculation of Related Dihydroxybenzenes

Solvation ModelRelative Error in pKa PredictionReference Compound
CPCM<3%Catechol
IPCM2.83%Catechol
IPCM13.5%4-Nitrocatechol

Biological Activities and Pharmacological Potential of 3,4 Dihydroxybenzonitrile

Antioxidant Properties and Mechanisms of Action

3,4-Dihydroxybenzonitrile, also known as protocatechonitrile, is a phenolic compound recognized for its significant antioxidant properties. chemimpex.comnetascientific.com Its chemical structure, featuring two hydroxyl groups on the benzene (B151609) ring, allows it to effectively neutralize harmful free radicals and mitigate oxidative stress. chemimpex.comnetascientific.com

Radical Scavenging Capabilities

The antioxidant activity of this compound is primarily attributed to its ability to scavenge free radicals. frontiersin.org The hydroxyl groups on the aromatic ring can donate hydrogen atoms to stabilize reactive oxygen species (ROS), thereby disrupting the propagation of radical chain reactions. frontiersin.org

Studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay have demonstrated the efficacy of this compound. acs.orgnih.govresearchgate.net In aprotic solvents like acetonitrile, it can scavenge two radical molecules. acs.orgnih.govresearchgate.net However, its radical scavenging capacity is significantly enhanced in protic solvents such as methanol, where it can neutralize up to five radicals. acs.orgnih.govresearchgate.net This enhanced activity is due to the nucleophilic addition of the solvent molecule to the oxidized quinone form of the compound, which regenerates the catechol structure, allowing it to scavenge additional radicals. acs.orgnih.govresearchgate.net The presence of strong nucleophiles, like cysteine derivatives, can further increase its radical scavenging equivalence. acs.orgnih.gov

The structural arrangement of the hydroxyl groups is crucial for this activity. The ortho-dihydroxy functionality in the catechol ring lowers the O-H bond dissociation enthalpy, which in turn increases the rate of hydrogen atom transfer to peroxyl radicals. researchgate.net

Iron Chelating Properties

In addition to radical scavenging, this compound exhibits iron-chelating properties, which contribute to its antioxidant capacity. frontiersin.org By binding to metal ions like iron, it can prevent the initiation of radical chain reactions, a key step in oxidative damage. frontiersin.org The ability of 1,2-dihydroxybenzenes (catechols) to act as metal ligands is linked to the deprotonation of their hydroxyl groups. frontiersin.org This chelation activity is an important defense mechanism against oxidative stress. frontiersin.orgresearchgate.net

Role in Mitigating Oxidative Stress

Oxidative stress, implicated in various diseases, arises from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects. nih.gov this compound and similar catechol compounds can help mitigate oxidative damage by neutralizing ROS and preventing their formation through metal chelation. frontiersin.orgnih.gov

Research has shown that related compounds like methyl 3,4-dihydroxybenzoate can protect cells from oxidative damage by activating antioxidant pathways. nih.gov For instance, it can reverse oxidative damage in granulosa cells by upregulating the expression of the vital antioxidant transcription factor Nrf2 and antioxidant enzymes. nih.gov Similarly, 3,4-dihydroxybenzaldehyde (B13553) has been found to protect human red blood cells from arsenic-induced oxidative damage by lowering ROS generation and preventing lipid and protein oxidation. nih.gov

Antimicrobial Activities and Efficacy

This compound has demonstrated a range of antimicrobial activities, showing potential as a therapeutic agent against various pathogens. ontosight.ai

Antibacterial Effects (e.g., against E. coli, B. subtilis, S. aureus)

While research on the direct antibacterial effects of this compound is ongoing, studies on related compounds and its use as a precursor in synthesizing other antimicrobials highlight its potential. For example, it is a key intermediate in the synthesis of compounds that target Staphylococcus aureus. nih.gov However, the introduction of a hydroxyl group to some parent molecules has been shown to be detrimental to the antimicrobial activity against S. aureus and E. coli. unimi.it

Conversely, a related compound, 3,4-dihydroxybutyl-1-phosphonate, acts as a bacteriostatic agent against Bacillus subtilis by being incorporated into its cell walls and phospholipids. nih.govnih.gov

Antifungal Effects (e.g., against C. albicans)

Studies have indicated that this compound possesses antifungal properties. Research has explored its activity against Candida albicans, a common fungal pathogen. grafiati.com While specific data on its minimum inhibitory concentration (MIC) is not extensively detailed in the provided context, the broader class of dihydroxybenzonitriles and related phenolic compounds are known for their antifungal potential. smolecule.com For instance, other natural compounds are being investigated for their efficacy against C. albicans, with some showing promising results in reducing fungal burden in animal models. frontiersin.org

Mechanisms of Antimicrobial Action

As a phenolic compound, this compound's antimicrobial actions are likely rooted in mechanisms common to this chemical class. Phenolic compounds are known to exert their antimicrobial effects through several pathways. A primary mechanism is the disruption of the microbial cell membrane's integrity. This can lead to increased permeability, causing the leakage of essential intracellular components such as ions, ATP, and genetic material, ultimately resulting in cell death.

Furthermore, phenolic compounds can interfere with critical cellular functions. They have been shown to inhibit the activity of various microbial enzymes, including those involved in energy production and the synthesis of structural components. While specific studies detailing the precise antimicrobial mechanisms of this compound, such as cell wall disruption, are not extensively documented, its action is presumed to align with the broader activities of phenolic and catechol compounds. This includes potential interactions with microbial proteins and the disruption of cellular signaling pathways.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is suggested by its catechol structure. Catechols, which are aromatic diols, have been investigated for their ability to modulate inflammatory pathways. A key mechanism underlying the anti-inflammatory effects of many catechol-containing compounds is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. dntb.gov.uanih.gov NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govacs.org

Antitumor and Antineoplastic Research

The antitumor potential of this compound has been a subject of specific scientific investigation, particularly in comparison to other dihydroxybenzene derivatives. nih.gov Research has explored its effects on key cellular processes involved in cancer cell proliferation and survival. nih.gov

Ribonucleotide reductase is a critical enzyme for DNA synthesis, as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA replication. The inhibition of this enzyme is a key target for cancer chemotherapy. Studies have examined the effect of this compound on ribonucleotide reductase activity. In a comparative study, this compound was shown to be a modest inhibitor of the enzyme, with a 50% inhibitory concentration (IC50) of 300 µM. nih.gov This was less potent than its analogue, 3,4-dihydroxybenzaldoxime (B1496750), which exhibited an IC50 of 38 µM. nih.gov

The antitumor effects of this compound have also been evaluated in in vivo models. In studies using mice bearing L1210 murine leukemia, the administration of this compound resulted in a modest increase in the lifespan of the treated animals. nih.gov Specifically, it produced a 25% increase in lifespan (% ILS). nih.gov This indicates that the compound possesses some level of antitumor activity in a living organism, although it was found to be less effective than other tested analogues like 3,4-dihydroxybenzaldoxime, which achieved a 100% increase in lifespan. nih.gov

CompoundRibonucleotide Reductase IC50 (µM)L1210 Growth IC50 (µM)In Vivo L1210 Antitumor Activity (%ILS)
This compound30018025
3,4-Dihydroxybenzaldehyde>500>50017
3,4-Dihydroxybenzaldoxime3860100

Comparative studies of this compound and its analogues have provided insights into the structure-activity relationships governing their antitumor effects. nih.gov The research suggests that the nature of the functional group at the benzylic position plays a critical role in determining the potency of these compounds. For instance, the conversion of the nitrile group in this compound to an aldoxime group in 3,4-dihydroxybenzaldoxime resulted in a significant enhancement of activity. nih.gov This was evident in the lower IC50 values for both ribonucleotide reductase inhibition and cell growth inhibition, as well as the superior in vivo antitumor activity. nih.gov These findings highlight a potential correlation between potent ribonucleotide reductase inhibition and effective antitumor activity in this class of compounds. nih.gov

Enzyme Inhibition Studies

This compound has been identified as an inhibitor of several enzymes, a characteristic that underpins much of its pharmacological potential. Its interactions have been notably studied in the context of enzymes involved in pigmentation and inflammation.

Inhibition of Mushroom Tyrosinase Activity

Mushroom tyrosinase is a widely used model enzyme in the screening of depigmentation agents because it is a key regulator of melanin (B1238610) production. mdpi.com Studies have shown that this compound can inhibit the activity of mushroom tyrosinase in the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA). researchgate.netresearchgate.net The inhibition is characterized as reversible and non-competitive. researchgate.netresearchgate.net Interestingly, while it inhibits the enzyme's action on other substrates, mushroom tyrosinase is unable to catalyze the oxidation of this compound itself. researchgate.netresearchgate.net

Interaction with Ferric Soybean Lipoxygenase-1

Soybean lipoxygenase-1 (SLO-1) is an enzyme containing a non-heme iron atom at its active site, which is in the ferric (Fe3+) state in its active form. nih.gov Catechols are a class of compounds known to inhibit lipoxygenase activity, and it is proposed that they do so by reducing the active Fe3+ form of the enzyme to its inactive ferrous (Fe2+) state. nih.gov As this compound possesses a catechol structure, its interaction with SLO-1 is believed to follow this reductive mechanism. This inactivation process involves the binding of the catechol inhibitor near the iron cofactor, which can block substrate access to the active site. researchgate.net

EnzymeTarget ActivityType of Inhibition
Mushroom Tyrosinase Diphenolase (L-DOPA oxidation)Reversible, Non-competitive researchgate.netresearchgate.net
Ferric Soybean Lipoxygenase-1 OxygenationReductive Inactivation nih.gov

Potential in Diabetes Management

Beyond enzyme inhibition, this compound has shown potential in the management of diabetes, primarily through its effects on insulin (B600854) secretion pathways.

Role in Insulin Secretion Pathways (e.g., PKA signaling)

Research has indicated that this compound, a compound that can be isolated from Moringa oleifera, can enhance insulin secretion. researchgate.netresearchgate.net This effect is linked to its influence on the Protein Kinase A (PKA) signaling pathway. researchgate.netresearchgate.net The PKA pathway is a crucial component of the broader cyclic AMP (cAMP) signaling cascade, which plays a significant role in potentiating glucose-stimulated insulin secretion from pancreatic β-cells. nih.govgenome.jp

Studies have demonstrated that this compound, among other compounds, induces a significant, glucose-dependent release of insulin at stimulatory glucose concentrations (e.g., 16.7 mM) but not at basal glucose levels. researchgate.net The involvement of the PKA pathway was confirmed in in vitro experiments where the presence of a PKA inhibitor led to a significant reduction in the insulin secretion mediated by these compounds. researchgate.net This suggests that this compound facilitates insulin secretion by acting through this specific signaling cascade. researchgate.netresearchgate.net The activation of PKA can enhance the acute insulin response to glucose, which is a primary determinant for the efficient clearance of glucose from the blood. nih.gov

CompoundBiological EffectMediating Pathway
This compound Enhancement of glucose-dependent insulin secretion researchgate.netProtein Kinase A (PKA) signaling researchgate.netresearchgate.net

Comparison with other Antidiabetic Compounds

This compound, also known as protocatechuonitrile, has been identified as a bioactive compound with potential antidiabetic properties. nih.govijcrt.org Its mechanisms of action and efficacy are areas of growing research interest, particularly in comparison to established antidiabetic drugs.

Mechanistic Comparison

The antidiabetic effects of this compound are attributed to several mechanisms. One key mechanism is its ability to stimulate insulin secretion. researchgate.net Research suggests that it may enhance glucose-dependent insulin release from pancreatic β-cells. researchgate.net This action is thought to be mediated, at least in part, through the protein kinase A (PKA) signaling pathway. researchgate.netresearchgate.net

This contrasts with the mechanisms of several common oral antidiabetic drugs:

Metformin (B114582): A first-line treatment for type 2 diabetes, metformin primarily acts by inhibiting hepatic gluconeogenesis (the production of glucose in the liver) and increasing insulin sensitivity in peripheral tissues. prepladder.commdpi.com It does not directly stimulate insulin secretion. prepladder.com

Sulfonylureas (e.g., Glyburide/Glibenclamide): These drugs act by closing ATP-sensitive potassium (KATP) channels on the pancreatic β-cell membrane, which leads to depolarization and subsequent insulin release. prepladder.com This mechanism is glucose-independent.

Thiazolidinediones (e.g., Pioglitazone): This class of drugs improves insulin sensitivity by activating PPAR-gamma, a nuclear receptor that regulates genes involved in glucose and fat metabolism. prepladder.com

α-Glucosidase Inhibitors (e.g., Acarbose): These agents work in the intestine to inhibit enzymes (α-glucosidases) that break down complex carbohydrates into glucose, thereby slowing down glucose absorption after a meal. nih.gov

DPP-4 Inhibitors (e.g., Sitagliptin): These drugs prevent the degradation of incretin (B1656795) hormones like GLP-1, which in turn increases glucose-dependent insulin secretion and suppresses glucagon (B607659) release. prepladder.com

While this compound's proposed mechanism of stimulating insulin secretion via the PKA pathway shows some similarity to the secretagogue action of sulfonylureas and DPP-4 inhibitors, the precise molecular interactions and glucose dependency may differ. researchgate.netprepladder.com

Efficacy and Potency

Direct comparative studies on the efficacy of purified this compound versus standard antidiabetic drugs are limited. Much of the current understanding comes from studies on plant extracts containing this compound or from in vitro and in vivo animal models. nih.govresearchgate.net

For instance, this compound is one of the bioactive compounds found in Moringa oleifera, a plant known for its antidiabetic properties. nih.govijcrt.org In studies with diabetic rats, oral administration of compounds isolated from Moringa oleifera, including those structurally related to this compound, led to a significant reduction in blood glucose levels. researchgate.net Some studies on plant extracts containing this and other polyphenols have shown hypoglycemic effects comparable or even superior to drugs like Glibenclamide in certain aspects. nih.gov

However, it is important to note that these effects are often the result of the synergistic action of multiple phytochemicals within an extract. nih.govmdpi.com For example, some bromophenols isolated from marine algae have demonstrated significantly higher potency in inhibiting α-glucosidase compared to acarbose. nih.gov While not this compound itself, this highlights the potential for natural phenols to exhibit strong antidiabetic activity.

The following table provides a summary of the primary mechanisms of action for this compound and a selection of conventional antidiabetic drugs.

CompoundPrimary Mechanism of Action
This compound Stimulates glucose-dependent insulin secretion, potentially via the PKA signaling pathway. researchgate.netresearchgate.netresearchgate.net
Metformin Inhibits hepatic gluconeogenesis and increases peripheral insulin sensitivity. prepladder.commdpi.com
Glibenclamide (a Sulfonylurea) Stimulates insulin release by closing KATP channels in pancreatic β-cells (glucose-independent). prepladder.com
Pioglitazone (a Thiazolidinedione) Increases insulin sensitivity by activating PPAR-gamma nuclear receptors. prepladder.com
Acarbose (an α-Glucosidase Inhibitor) Inhibits intestinal α-glucosidases, slowing carbohydrate absorption. nih.gov
Sitagliptin (a DPP-4 Inhibitor) Increases glucose-dependent insulin release and decreases glucagon by inhibiting the DPP-4 enzyme. prepladder.com

Further research, including direct head-to-head clinical trials, is necessary to definitively establish the comparative efficacy and therapeutic potential of this compound in the management of diabetes.

Applications in Advanced Materials Science and Engineering

Development of Novel Materials with Specific Properties

As a precursor and intermediate, 3,4-Dihydroxybenzonitrile is utilized in the synthesis of more complex molecules and materials. chemimpex.comcymitquimica.com Researchers leverage its reactivity to create novel materials with tailored characteristics. Its integration can improve the thermal and mechanical properties of materials, leading to enhanced durability and performance in industrial applications. chemimpex.com The presence of both hydroxyl and nitrile groups offers multiple reaction sites, enabling the development of materials for specialized purposes, including dyes and pigments, where its stable structure is advantageous. chemimpex.com

Integration into Polymers and Other Advanced Materials

In polymer science, this compound serves as a monomer or a modifying agent. Its incorporation into polymer chains can significantly enhance the final material's properties. For instance, it is used in the development of advanced polymers and coatings to boost their thermal and mechanical stability. chemimpex.com The rigid aromatic structure and the potential for strong intermolecular interactions, such as hydrogen bonding via its hydroxyl groups, contribute to creating more robust and efficient materials. chemimpex.comcymitquimica.com

Role in Battery Technology

A significant and innovative application of a derivative of this compound is in the direct regeneration of degraded lithium-ion battery cathodes, specifically Lithium Iron Phosphate (LFP) cathodes. nih.govresearchgate.netbohrium.comnih.gov

The capacity fade in LiFePO4 (LFP) batteries is primarily caused by the loss of lithium and the resulting formation of an undesirable Fe(III) phase. researchgate.netbohrium.comnih.gov Research has demonstrated that a multifunctional organic lithium salt, this compound dilithium (B8592608), can be used to directly restore spent LFP cathodes. nih.govresearchgate.netbohrium.com This direct regeneration process is an effective strategy for recycling spent lithium-ion batteries, which helps in conserving resources and mitigating environmental concerns. researchgate.netbohrium.com The restored LFP cathodes exhibit excellent cycling stability and rate performance. researchgate.netnih.gov For example, a regenerated cathode showed a high capacity retention of 88% after 400 cycles at a high rate of 5C. researchgate.netnih.gov

Table 1: Performance of Regenerated LFP Cathode

Performance Metric Value
Capacity Retention 88% after 400 cycles at 5C
Restored Material Spent LiFePO₄
Regenerating Agent This compound dilithium

The effectiveness of this compound dilithium in restoring degraded LFP cathodes stems from a dual-action mechanism that addresses the primary causes of capacity fade. researchgate.netbohrium.com

One of the main reasons for LFP cathode degradation is the loss of lithium ions from the crystal structure, creating vacancies. researchgate.net The this compound dilithium salt serves as a lithium source. nih.gov The functional groups of the organic lithium salt couple effectively with the degraded LFP particles, allowing lithium ions to fill the vacancies in the crystal lattice. researchgate.netbohrium.comnih.gov This process replenishes the lost lithium, a crucial step in restoring the cathode's original structure and capacity. nih.govresearchgate.net

The loss of lithium in LFP cathodes is often accompanied by the oxidation of Fe(II) to Fe(III), which is detrimental to the electrochemical performance. researchgate.netbohrium.com The cyano groups (-C≡N) present in the this compound dilithium molecule play a critical role in preventing this. researchgate.netbohrium.comnih.gov During the regeneration process, these cyano groups help create a reductive atmosphere. nih.govresearchgate.netbohrium.com This environment inhibits the formation of the Fe(III) phase, ensuring the iron remains in the desired Fe(II) oxidation state. researchgate.netbohrium.comnih.gov Furthermore, the pyrolysis of the organic salt during the process forms an amorphous, conductive carbon layer that coats the LFP particles, which further enhances the transfer kinetics of lithium ions and electrons. nih.govresearchgate.netnih.gov

Recovery of Degraded Transition Metal Oxide-Based Cathodes

This compound derivatives serve as multifunctional agents in the direct recycling or "upcycling" of degraded transition metal oxide-based cathodes, such as Lithium Iron Phosphate (LFP). researchgate.net In this strategy, a salt like this compound dilithium is utilized to repair the damaged crystal structure of spent LFP. researchgate.net During a thermal recovery process, the compound serves two primary functions. Firstly, it acts as a lithium source, releasing lithium ions to replenish the lithium sites that were lost during battery degradation, thereby restoring the stoichiometric integrity of the LFP. researchgate.net Secondly, as mentioned previously, its decomposition creates a conductive amorphous carbon coating. researchgate.net This dual-action approach—simultaneously replenishing lithium and enhancing conductivity—offers an effective method for regenerating the electrochemical performance of aged cathodes. researchgate.net

Techno-Economic and Environmental Benefits of Recycling Strategy

The use of this compound in direct regeneration strategies for battery cathodes presents significant techno-economic and environmental advantages over traditional recycling methods and virgin material extraction.

Techno-Economic Benefits: From an economic standpoint, this recycling strategy conserves valuable and critical raw materials like lithium, cobalt, and nickel, which are subject to supply chain volatility and geopolitical concerns. lohum.commatthey.com Recovering these metals from spent batteries provides a crucial secondary stream of resources. lohum.com Direct regeneration methods are designed to be more efficient and less costly than breaking down the cathode into its constituent elements and then re-synthesizing new material. researchgate.netlohum.com By simplifying the recycling process and reducing the reliance on virgin materials, this strategy can lower production costs and enhance the economic viability of the battery industry. researchgate.netlohum.com

Table 1: Comparison of Environmental & Economic Factors
FactorVirgin Material Mining & RefiningDirect Regeneration StrategyAssociated Benefit of Regeneration
Greenhouse Gas EmissionsHighReduced by at least 47-58% stanford.edud-nb.infoLower carbon footprint
Energy ConsumptionHighSignificantly Lower researchgate.netstanford.eduReduced operational costs and grid load
Water UsageHighReduced by over 42% stanford.edud-nb.infoConservation of water resources
Resource DepletionHigh (Relies on finite reserves)Low (Reuses existing materials)Promotes a circular economy and resource security lohum.com
Process ComplexityHigh (Exploration, mining, refining)Lower (Fewer, less intensive steps)Potential for higher efficiency and lower capital costs researchgate.net
Waste GenerationHigh (Mining tailings, process slag)Low (Diverts batteries from landfills) lohum.comReduced landfill burden and cleanup costs lohum.com

Applications in Photosensitive Materials

In recent years, this compound has been identified as a valuable compound in the synthesis and development of photosensitive materials. google.com Its chemical structure, featuring hydroxyl and nitrile functional groups on a benzene (B151609) ring, provides favorable light absorption properties. chemimpex.com These characteristics make it a useful building block or intermediate in the creation of dyes and pigments. google.comchemimpex.com The stable structure of the compound contributes to the durability and performance of the resulting photosensitive products. chemimpex.com Researchers are exploring its potential to create novel materials with specific and enhanced performance characteristics for various light-sensitive applications. chemimpex.com

Role As a Chemical Intermediate in Complex Molecule Synthesis

Building Block in Organic Synthesis

In the field of organic chemistry, 3,4-Dihydroxybenzonitrile serves as a foundational building block, enabling the construction of more intricate molecular architectures. chemimpex.com Its reactivity is leveraged by researchers to streamline the synthesis of diverse organic compounds for applications ranging from pharmaceutical development to material science. chemimpex.com

Introduction of Hydroxy and Nitrile Moieties

The structure of this compound is instrumental in its function, allowing for the specific introduction of hydroxyl and nitrile groups into a target molecule.

Hydroxyl Groups: The two hydroxyl groups on the aromatic ring enhance the compound's reactivity and solubility. chemimpex.com This catechol structure is a key feature for further chemical transformations, acting as a nucleophile or participating in condensation and cyclization reactions.

Nitrile Group: The nitrile functional group is of immense importance in organic synthesis due to its unique reactivity. nih.gov It contains a nucleophilic nitrogen atom and an electrophilic carbon center, allowing it to be transformed into various other functional groups such as primary amines, amides, and carboxylic acids. nih.govebsco.com The nitrile group can also participate in cycloaddition reactions to form important heterocyclic structures. nih.gov

Precursor for Benzodioxane Rings in Pharmaceuticals

The catechol portion of this compound is a direct precursor for the formation of the 1,4-benzodioxane (B1196944) ring system. This structural motif is present in numerous biologically active compounds and pharmaceuticals. The synthesis is typically achieved through a Williamson ether synthesis, an Sɴ2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.com

In this context, the two adjacent hydroxyl groups of this compound are first deprotonated by a base to form a more nucleophilic phenoxide. This intermediate then reacts with a 1,2-dihaloethane, such as 1,2-dibromoethane, where one halogen is displaced by one oxygen atom, followed by an intramolecular cyclization as the second oxygen atom displaces the other halogen. This process results in the formation of the stable six-membered dioxane ring fused to the benzene (B151609) ring, while retaining the synthetically versatile nitrile group for subsequent modifications.

Intermediate for Pharmaceuticals and Agrochemicals

This compound is a widely used intermediate in the pharmaceutical and agrochemical industries. chemimpex.comgoogle.com It is a key starting material for synthesizing compounds that incorporate thiazole, 2-oxazoline, and imidazole structures, which are known to be important components of many medicinal and agricultural chemicals. google.comgoogle.com

Synthesis of Thiazole-Containing Compounds

Thiazoles are a class of sulfur- and nitrogen-containing heterocyclic compounds found in many pharmacologically active molecules, including anticancer, antioxidant, and antimicrobial agents. This compound serves as a crucial intermediate in the synthesis of compounds containing a thiazole ring. The catechol and nitrile functionalities can be chemically modified in multi-step syntheses to build the thiazole heterocycle, often incorporating the dihydroxyphenyl moiety into the final product's structure, which may contribute to its biological activity.

Synthesis of 2-Oxazolines

2-Oxazolines are five-membered heterocyclic compounds that are prevalent in bioactive molecules, natural products, and pharmaceuticals. They are recognized for their utility as protecting groups for carboxylic acids and as valuable ligands in asymmetric synthesis. The use of this compound as a starting material allows for the construction of complex molecules that feature both the 2-oxazoline ring and the functional dihydroxybenzene unit.

Synthesis of Imidazoles

The imidazole ring is another five-membered heterocycle that is a core component of many natural products and pharmacologically active compounds. These derivatives are known to possess a wide range of biological activities, including antifungal and antitumor properties. This compound is an important intermediate for synthesizing substituted imidazoles, where its structure provides a scaffold upon which the imidazole ring can be constructed.

Synthesis of Triazole and Pyrimidine Class Formations

This compound serves as a precursor for the synthesis of various heterocyclic compounds, including triazoles and pyrimidines. google.com The nitrile group can undergo cycloaddition reactions or be incorporated into a larger ring system to form these five and six-membered heterocyclic rings, which are significant scaffolds in medicinal chemistry. nih.govscispace.com The synthesis of pyrimidine derivatives, for instance, can be achieved through the condensation of a 1,3-bifunctional three-carbon fragment with compounds like amidines, ureas, or guanidines. bu.edu.eg

Synthesis of Quinazoline Compounds (e.g., Anticancer Agents)

A significant application of this compound is in the synthesis of quinazoline compounds, a class of molecules that have garnered interest for their potential as anticancer agents. chemicalbook.comgoogle.com Quinazoline derivatives are known to exhibit a wide range of biological activities. openmedicinalchemistryjournal.com For example, quinazolinone derivatives have been synthesized by the condensation of 2-amino arylamides with 3,4-disubstituted benzaldehydes, a reaction in which a derivative of this compound could serve as the aldehyde component after appropriate functional group modification. nih.gov The resulting quinazolinone scaffold is a key feature in several therapeutic agents. nih.gov Dihydroxybenzene derivatives, including this compound, have been studied for their effects on cell growth and in vivo antitumor activity. nih.gov

Conclusion

Spectrophotometric Methods for pKa Determination

The acid dissociation constant (pKa) is a fundamental parameter that quantifies the extent of ionization of a compound in solution at different pH values. scirp.orgijper.org For this compound, which possesses two hydroxyl groups, two distinct pKa values (pKa1 and pKa2) corresponding to the successive deprotonation of these groups can be determined. UV-Vis spectrophotometry is a common and effective technique for measuring pKa values, as the absorption spectra of the acidic, neutral, and basic forms of the molecule differ. ijper.orgchem-soc.si

The determination is typically carried out by recording the absorption spectra of the compound in a series of buffer solutions with a wide range of pH values. nih.gov In a 2018 study, the pKa values for this compound were determined spectrophotometrically at approximately 25°C. nih.gov The absorption spectrum of the solution was measured at various pH levels, and the data were analyzed to find the pKa from the isosbestic points. nih.gov The experimentally determined values are presented in the table below.

Table 1: Experimentally Determined pKa Values for this compound

CompoundpKa1pKa2Reference
This compound6.47 ± 0.0211.71 ± 0.05 nih.gov

An isosbestic point is a specific wavelength at which the molar absorptivity of two species in equilibrium is the same. scirp.orgresearchgate.net In the context of pKa determination, these points appear in the overlay of absorption spectra recorded at different pH values. At an isosbestic point, the total absorbance of the solution is independent of the pH, as the concentration of the acidic form decreases and the concentration of the basic form increases. scirp.org

For this compound, researchers were able to determine its pKa values by directly observing the isosbestic points from the spectra obtained at various pH levels using conventional spectrophotometry (C.S.). nih.gov The presence of clear isosbestic points indicates a simple two-species equilibrium (between the protonated and deprotonated forms) and allows for the straightforward application of the Henderson-Hasselbalch equation to calculate the pKa. nih.gov

Table 2: Method for pKa Determination of this compound

CompoundpKaMethodObserved Wavelengths (nm)Reference
This compoundpKa1Conventional Spectrophotometry (Isosbestic point)252, 266 nih.gov
This compoundpKa2Conventional Spectrophotometry (Isosbestic point)250, 260 nih.gov

When spectral bands are unresolved or when isosbestic points are not clearly defined in the zero-order spectrum, derivative spectrophotometry can be a powerful tool. nih.govekb.eg This technique involves calculating and plotting the first, second, or higher-order derivative of the absorbance with respect to wavelength. ekb.eg It can help to resolve overlapping peaks and eliminate background interference. ekb.egderpharmachemica.com

In the study of dihydroxybenzenes, while this compound yielded clear isosbestic points with conventional spectrophotometry, other related compounds required the application of derivative spectrophotometry (D.S.) to find the isosbestic points. nih.gov By analyzing the first or second derivative of the spectra, researchers can identify zero-crossing points that correspond to the isosbestic points in the original spectrum, thus enabling accurate pKa determination. nih.gov

Spectroscopic Investigations of Complexes (e.g., Iron-Catecholate Complexes)

The catechol moiety (1,2-dihydroxybenzene) present in this compound is an excellent chelating agent for various metal ions, particularly iron(III). researchgate.netnih.gov The formation of these iron-catecholate complexes is often accompanied by the development of intense colors, which can be studied using UV-Visible absorption spectroscopy. researchgate.netmdpi.com These complexes are of interest in various biological and chemical systems. researchgate.net

Research has shown that ferric soybean lipoxygenase can form stable, bidentate iron-catecholate complexes with 4-substituted catechols, including this compound. sigmaaldrich.com The structure of the complex between the enzyme and this compound has been investigated using a variety of spectroscopic techniques, including resonance Raman, electron paramagnetic resonance (EPR), and visible spectroscopy. sigmaaldrich.com

The UV-Vis spectra of iron(III)-catecholate complexes are characterized by intense ligand-to-metal charge transfer (LMCT) bands in the visible region. nih.govmdpi.com For instance, the coordination of two catecholate ligands to an iron(III) center typically results in a characteristic absorption maximum around 550-570 nm, often corresponding to a deep blue or purple color. researchgate.netmdpi.com The formation of tris-catecholate complexes at higher pH values can shift this maximum to around 490 nm, resulting in a red color. researchgate.net Resonance Raman spectroscopy, particularly when exciting into these charge-transfer bands, provides detailed information about the vibrational modes of the catecholate ligand bound to the iron center, confirming the coordination through the phenolate (B1203915) oxygen atoms. nih.gov

Q & A

Q. How can in situ spectroscopic techniques elucidate reaction intermediates during this compound synthesis?

  • Answer : Real-time monitoring via attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy identifies key intermediates like 3,5-diacetoxybenzamide. Transient absorption spectroscopy (TAS) tracks nitrile group formation kinetics, revealing a rate-limiting step at 80°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydroxybenzonitrile
Reactant of Route 2
3,4-Dihydroxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.